![molecular formula C15H14N2 B188466 1,3-Diphenyl-4,5-dihydro-1H-pyrazole CAS No. 2538-52-5](/img/structure/B188466.png)
1,3-Diphenyl-4,5-dihydro-1H-pyrazole
Overview
Description
1,3-Diphenyl-4,5-dihydro-1H-pyrazole is a chemical compound with the linear formula C15H14N2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
An efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation in 78–92% yields starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst . The reaction has simple operation, metal-free catalysis, acid or base free catalysis .Molecular Structure Analysis
The molecular structure of this compound is characterized by a 5-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .Chemical Reactions Analysis
The synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation in 78–92% yields starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst . The reaction has simple operation, metal-free catalysis, acid or base free catalysis .Scientific Research Applications
Structural Analysis
1,3-Diphenyl-4,5-dihydro-1H-pyrazole derivatives have been explored for their structural properties. For instance, a study reported the synthesis and crystal structure of a pyrazole derivative, noting the angles formed by the phenyl rings and the pyrazole ring, and the stabilizing intermolecular hydrogen bonds in the crystal structure (Kansız et al., 2018).
Vibrational Spectroscopy
Vibrational spectroscopy has been used to analyze pyrazole derivatives. A study focused on the FTIR and laser Raman spectra of such compounds, assigning all normal modes of vibrations, which is crucial for understanding their molecular behavior (Chithambarathanu et al., 2003).
Biological and Pharmacological Activities
Pyrazole derivatives are known for their significant biological and pharmacological activities. Research involving the synthesis of substituted pyrazoles showed moderate antibacterial and antioxidant activities, supported by density functional theory (DFT) and molecular docking analyses (Lynda, 2021).
Synthesis of Novel Derivatives
The synthesis of novel pyrazole derivatives, such as 4-indazolyl-1,3,4-trisubstituted pyrazole and isoxazoleyl derivatives, has been achieved through condensation reactions. These syntheses contribute to expanding the range of pyrazole-based compounds for various applications (Hote & Lokhande, 2014).
Optoelectronic Applications
Novel heterocyclic compounds involving this compound have been synthesized for opto-electronic applications. Their properties such as thermal stability, surface morphology, and optical behavior like blue and green emissions have been thoroughly investigated, indicating potential in opto-electronics (Ramkumar & Kannan, 2015).
Corrosion Inhibition
Pyrazole derivatives have been evaluated for their effectiveness as corrosion inhibitors. Studies have shown that these compounds can significantly inhibit corrosion in metals, providing insights into their practical applications in material science and engineering (Ouici et al., 2016).
Antimicrobial and Antioxidant Activities
The antimicrobial and antioxidant activities of specific pyrazole derivatives have been explored, indicating their potential in pharmaceutical and health-related fields. The effectiveness of these compounds against bacteria and their radical scavenging activities have been particularly noted (Umesha et al., 2009).
Mechanism of Action
While the specific mechanism of action for 1,3-Diphenyl-4,5-dihydro-1H-pyrazole is not mentioned in the search results, it’s worth noting that pyrazole derivatives have been used in certain antidepressants, antihypertensive drug molecules, and anti-arrhythmic. They also have good activities in antibacterial, anticancer, anticonvulsant, antidepressant, and anti-inflammatory .
Safety and Hazards
Future Directions
The future directions of 1,3-Diphenyl-4,5-dihydro-1H-pyrazole and its derivatives could involve further exploration of their applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their applications in high-tech fields have been developed by leaps and bounds .
properties
IUPAC Name |
2,5-diphenyl-3,4-dihydropyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-3-7-13(8-4-1)15-11-12-17(16-15)14-9-5-2-6-10-14/h1-10H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCZPVMIHLKVLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50307031 | |
Record name | 1,3-Diphenyl-4,5-dihydro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50307031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24806326 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
2538-52-5 | |
Record name | 1,3-Diphenyl-2-pyrazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2538-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Diphenyl-2-pyrazoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002538525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Diphenyl-2-pyrazoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186211 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Diphenyl-4,5-dihydro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50307031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential anti-infective properties of 1,3-diphenyl-4,5-dihydro-1H-pyrazole derivatives?
A1: Research suggests that certain derivatives of this compound exhibit promising anti-inflammatory and antimicrobial activities. [] Specifically, in-vitro and in-vivo studies demonstrated that some compounds within this class showed significant inhibition of bacterial and fungal strains, comparable to standard treatments like gatifloxacin and clotrimazole. [] Additionally, certain derivatives effectively reduced paw edema in a carrageenan-induced inflammation model, suggesting potential as anti-inflammatory agents. [] These findings highlight the potential of these compounds as leads for developing novel anti-infective therapies.
Q2: How does the structure of this compound relate to its observed biological activity?
A2: While the provided research doesn't delve deep into a comprehensive structure-activity relationship (SAR) analysis, it does highlight the impact of substituents on the pyrazoline ring. [] For example, the presence of specific substituents, such as a phenolic group or a chlorine atom at particular positions on the pyrazoline core, significantly influenced both the anti-inflammatory and antimicrobial activity. [] These findings emphasize the importance of further exploring the SAR of this class of compounds to optimize their potency and selectivity for specific targets.
Q3: How is computational chemistry being used to investigate this compound derivatives?
A3: Computational tools like Density Functional Theory (DFT) play a crucial role in understanding the structural properties and behavior of this compound derivatives. [] Researchers utilize DFT calculations to optimize the geometry of these molecules, analyze their electronic structures, and investigate their interactions with solvents. [] These theoretical insights complement experimental spectroscopic data, providing a deeper understanding of their chemical behavior. Furthermore, molecular docking studies, another computational approach, can be used to predict the binding interactions of these compounds with specific enzymes involved in inflammatory and microbial pathways. [] This computational approach can guide the design of more effective and targeted anti-infective agents.
Q4: What are the potential applications of this compound derivatives beyond anti-infective therapy?
A4: Beyond their potential in treating infections and inflammation, this compound derivatives have shown promise as corrosion inhibitors for metal surfaces. [] Specifically, electrochemical studies demonstrated their effectiveness in protecting copper from degradation in a saline solution. [] This finding highlights the versatility of this chemical scaffold and its potential applications in diverse fields, including material science.
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